Crystallographic Distinctions from Paracetamol (Acetaminophen)
The crystal structure of N-[4-(1-hydroxyethyl)phenyl]acetamide reveals a fundamentally different hydrogen-bonding network compared to its simple analog, paracetamol (acetaminophen). While paracetamol forms layered structures, the target compound assembles into discrete R4(4)(25) tetrameric motifs via intermolecular N-H···O and O-H···O hydrogen bonds [1].
| Evidence Dimension | Crystal packing and hydrogen-bonding motif |
|---|---|
| Target Compound Data | R4(4)(25) graph-set motif; crystallizes in triclinic P-1 space group (120K) [1]. |
| Comparator Or Baseline | Paracetamol (Acetaminophen): Monoclinic P21/c space group; forms layered hydrogen-bonding networks. |
| Quantified Difference | Distinct tetrameric aggregate formation; unit cell parameters: a = 9.2711(3) Å, b = 11.2500(4) Å, c = 20.5386(7) Å, α = 77.710(2)°, β = 79.192(2)°, γ = 77.131(2)° [1]. |
| Conditions | Single-crystal X-ray diffraction at 120 K [1]. |
Why This Matters
Distinct solid-state packing affects solubility, dissolution rate, and formulation properties, which are critical for pharmaceutical development and material science applications.
- [1] Deger, H. M., et al. (2004). N-[4-(1-Hydroxyethyl)phenyl]acetamide. Acta Crystallographica Section E, 60(12), o2366-o2368. View Source
